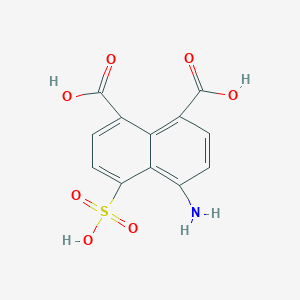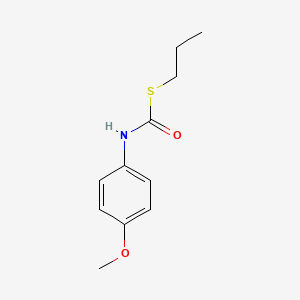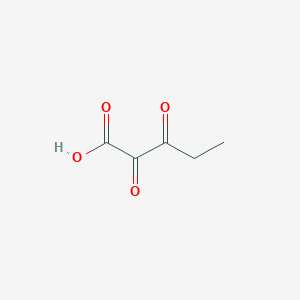
7,10-Dihydroxyoctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10-Dihydroxyoctadecanoic acid is a hydroxy fatty acid derived from octadecanoic acid. It is characterized by the presence of two hydroxyl groups located at the 7th and 10th carbon atoms of the octadecanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7,10-Dihydroxyoctadecanoic acid can be synthesized through the bioconversion of oleic acid using specific bacterial strains such as PR3. The bioconversion process involves the hydroxylation of oleic acid, followed by hydrogenation with hydrazine hydrate under air in an ethanolic solution . The absolute configuration of the resulting compound is determined using circular dichroism.
Industrial Production Methods: The industrial production of this compound typically involves the use of bioconversion techniques. These methods are advantageous due to their specificity and efficiency in producing the desired hydroxylated fatty acid. The process can be scaled up for industrial applications, ensuring a consistent and high-yield production .
Analyse Des Réactions Chimiques
Types of Reactions: 7,10-Dihydroxyoctadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrazine hydrate in an ethanolic solution.
Substitution: Substitution reactions may involve the use of halogenating agents or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated fatty acids .
Applications De Recherche Scientifique
7,10-Dihydroxyoctadecanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential, including its anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 7,10-Dihydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 7th and 10th positions allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
- 9,10-Dihydroxyoctadecanoic acid
- 7,10-Dihydroxy-8(E)-octadecenoic acid
- 9,10-Dihydroxystearic acid
Comparison: 7,10-Dihydroxyoctadecanoic acid is unique due to the specific positioning of its hydroxyl groups. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, 9,10-Dihydroxyoctadecanoic acid has hydroxyl groups at different positions, leading to variations in reactivity and applications .
Propriétés
| 141446-68-6 | |
Formule moléculaire |
C18H36O4 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
7,10-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-8-11-16(19)14-15-17(20)12-9-7-10-13-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |
Clé InChI |
VBWCAPTXMJNYAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCC(CCCCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)

silane](/img/structure/B14263461.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
